2-Piperidinomethyl-2'-thiomethylbenzophenone 2-Piperidinomethyl-2'-thiomethylbenzophenone
Brand Name: Vulcanchem
CAS No.: 898752-01-7
VCID: VC2299968
InChI: InChI=1S/C20H23NOS/c1-23-19-12-6-5-11-18(19)20(22)17-10-4-3-9-16(17)15-21-13-7-2-8-14-21/h3-6,9-12H,2,7-8,13-15H2,1H3
SMILES: CSC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCCCC3
Molecular Formula: C20H23NOS
Molecular Weight: 325.5 g/mol

2-Piperidinomethyl-2'-thiomethylbenzophenone

CAS No.: 898752-01-7

Cat. No.: VC2299968

Molecular Formula: C20H23NOS

Molecular Weight: 325.5 g/mol

* For research use only. Not for human or veterinary use.

2-Piperidinomethyl-2'-thiomethylbenzophenone - 898752-01-7

Specification

CAS No. 898752-01-7
Molecular Formula C20H23NOS
Molecular Weight 325.5 g/mol
IUPAC Name (2-methylsulfanylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
Standard InChI InChI=1S/C20H23NOS/c1-23-19-12-6-5-11-18(19)20(22)17-10-4-3-9-16(17)15-21-13-7-2-8-14-21/h3-6,9-12H,2,7-8,13-15H2,1H3
Standard InChI Key KQHOQRMGDYFTHD-UHFFFAOYSA-N
SMILES CSC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCCCC3
Canonical SMILES CSC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCCCC3

Introduction

2-Piperidinomethyl-2'-thiomethylbenzophenone is an organic compound belonging to the benzophenone class, distinguished by the presence of a piperidine ring and a thiomethyl substituent. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its structural complexity and unique chemical properties .

Synthesis

The synthesis of 2-Piperidinomethyl-2'-thiomethylbenzophenone typically involves multiple steps, starting with the formation of the benzophenone backbone, followed by the introduction of the piperidine and thiomethyl groups. Continuous flow reactors can be used to optimize reaction conditions and enhance yield, emphasizing the importance of high-purity reagents for product quality.

Potential Applications

2-Piperidinomethyl-2'-thiomethylbenzophenone has several potential applications, primarily in organic synthesis and medicinal chemistry. Its structural complexity allows it to participate in various chemical reactions, potentially leading to derivatives with diverse biological activities.

Potential Application Areas

  • Organic Synthesis: The compound's functional groups enable it to undergo modifications that can result in derivatives with varied properties.

  • Medicinal Chemistry: The piperidine moiety may enhance binding affinity to specific receptors or enzymes, while the thiomethyl group could influence lipophilicity and membrane permeability.

Mechanism of Action and Biological Activity

The mechanism of action for 2-Piperidinomethyl-2'-thiomethylbenzophenone involves interactions with biological targets. Detailed studies are necessary to elucidate specific pathways involved in its biological activity, including potential metabolic transformations that could activate or deactivate its pharmacological effects.

Stability and Safety Profile

Further research is warranted to fully explore the stability of 2-Piperidinomethyl-2'-thiomethylbenzophenone under various conditions (pH, temperature) and to assess its safety profile for potential therapeutic uses.

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